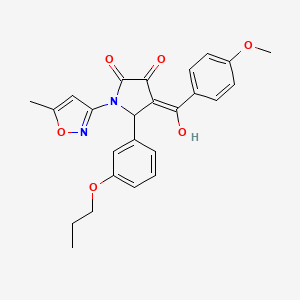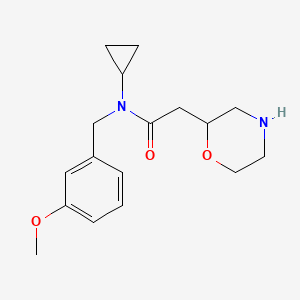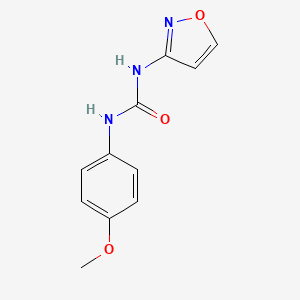![molecular formula C12H16N2O5S2 B5305501 4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid](/img/structure/B5305501.png)
4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid, also known as TBOA, is a potent and selective inhibitor of the glutamate transporter EAAT1 and EAAT2. Glutamate transporters play a crucial role in regulating the extracellular concentration of glutamate, which is the major excitatory neurotransmitter in the brain. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid binds to the extracellular domain of EAAT1 and EAAT2, thereby blocking the uptake of glutamate into astrocytes. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects depending on the context.
Biochemical and physiological effects:
4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid has been shown to increase extracellular glutamate levels in various brain regions, leading to enhanced synaptic transmission and plasticity. It has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury. However, excessive glutamate release can also lead to excitotoxicity and neuronal damage.
Advantages and Limitations for Lab Experiments
4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid is a highly selective inhibitor of EAAT1 and EAAT2, which makes it a valuable tool for studying the function of these transporters in vitro and in vivo. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the physiological function of glutamate transporters in the brain.
Future Directions
Future research on 4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid could focus on developing more potent and selective inhibitors of glutamate transporters, as well as investigating its potential therapeutic applications in various neurological disorders. Additionally, further studies could explore the role of glutamate transporters in other physiological processes, such as synaptic plasticity and neuroinflammation.
Synthesis Methods
4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid is synthesized by reacting 2-thiophenesulfonyl chloride with 1-piperazinecarboxylic acid, followed by reaction with 4-bromo-1-butanol and subsequent oxidation with potassium permanganate. The final product is obtained by acidification and recrystallization.
Scientific Research Applications
4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid has been widely used in scientific research to study the function of glutamate transporters and their role in various neurological disorders. It has been shown to be a potent inhibitor of EAAT1 and EAAT2, which are predominantly expressed in astrocytes and play a crucial role in regulating extracellular glutamate levels in the brain.
properties
IUPAC Name |
4-oxo-4-(4-thiophen-2-ylsulfonylpiperazin-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c15-10(3-4-11(16)17)13-5-7-14(8-6-13)21(18,19)12-2-1-9-20-12/h1-2,9H,3-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLKMQCYEQCCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2,5-dimethylphenoxy)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5305439.png)
![(3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5305441.png)
![1-acetyl-N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5305464.png)

![4-{2-[(phenylsulfonyl)methyl]benzyl}-2-(trifluoromethyl)morpholine](/img/structure/B5305476.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-8-(trifluoromethyl)quinolin-4-amine](/img/structure/B5305496.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5305509.png)
![3-(5-{[5-(4-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5305510.png)

![N,1-dimethyl-6-propyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5305526.png)
![methyl 5-({[(1-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetyl]amino}methyl)-2-furoate](/img/structure/B5305529.png)